molecular formula C23H24N4O5S2 B2746001 Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate CAS No. 1111012-05-5

Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate

Cat. No. B2746001
CAS RN: 1111012-05-5
M. Wt: 500.59
InChI Key: XPIRZNSZAVKYSL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . It includes a thiophene ring, a pyrimidine ring, and an amide group. Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Pyrimidine is a six-membered ring with two nitrogen atoms. The amide group (-CONH2) is a common functional group in biochemistry and drug design.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiophene and pyrimidine rings, as well as the amide group. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Characterization

The compound Methyl 3-[({[6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate is involved in various synthetic processes to create novel heterocyclic compounds. For example, it is used in the transformations of dimethyl acetone-1,3-dicarboxylate into (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, indicating its role in synthesizing thiazole derivatives with potential biological activities (Žugelj et al., 2009).

Biocatalytic Deacetylation Studies

This compound is also significant in studies of biocatalytic deacetylation, demonstrating its importance in selective organic synthesis processes. Racemic ethyl 4-(3/4-acetoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2-one-5-carboxylates, synthesized under microwave conditions, have been subjected to biocatalytic resolution to explore enantioselective deacetylation reactions, highlighting its utility in producing enantiomerically pure compounds (Prasad et al., 2006).

Anti-Inflammatory and Analgesic Agents

Additionally, the compound's derivatives have been investigated for their anti-inflammatory and analgesic activities. Novel derivatives synthesized from related compounds have shown significant COX-2 inhibitory activities, along with analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Molecular, Electronic, and Nonlinear Optical Analysis

Research into the molecular, electronic, and nonlinear optical properties of heterocyclic compounds derived from this compound has been performed. These studies provide valuable insights into the electronic properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Beytur & Avinca, 2021).

Antimicrobial Activity

Moreover, thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore, synthesized from related compounds, were tested for activity against various bacterial and fungal strains. These studies have demonstrated the potential of such derivatives as potent inhibitors of bacterial acetyl-CoA carboxylase, highlighting their promise in the development of new antimicrobial agents (Vikram et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain thiophene and pyrimidine rings act by interacting with biological macromolecules such as proteins and nucleic acids .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and testing of its biological activity .

properties

IUPAC Name

methyl 3-[[2-[[6-[(4-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S2/c1-31-15-5-3-14(4-6-15)11-27-9-7-17-16(12-27)21(29)26-23(25-17)34-13-19(28)24-18-8-10-33-20(18)22(30)32-2/h3-6,8,10H,7,9,11-13H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIRZNSZAVKYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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